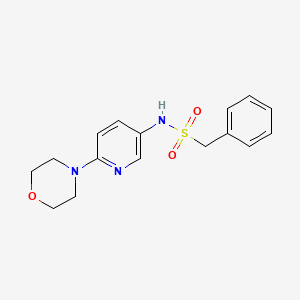

N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(6-morpholin-4-ylpyridin-3-yl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c20-23(21,13-14-4-2-1-3-5-14)18-15-6-7-16(17-12-15)19-8-10-22-11-9-19/h1-7,12,18H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXQBBWBEQRFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

A direct approach involves displosing a leaving group (e.g., chlorine) on a pyridine ring with morpholine. For example, 3-amino-6-chloropyridine reacts with morpholine under basic conditions:

Procedure

Alternative Route: Nitro Reduction

For substrates where direct substitution is challenging, a nitro intermediate may serve as a precursor:

Procedure

- React 3-nitro-6-chloropyridine with morpholine (2.2 equiv) and triethylamine (3.0 equiv) in acetonitrile at 80°C.

- Reduce the nitro group to amine using hydrogen gas (1 atm) and palladium on carbon (10% w/w) in ethanol.

Yield : 70–85% after reduction.

Advantage : Avoids competing side reactions during direct SNAr of amino chloropyridines.

Synthesis of Phenylmethanesulfonyl Chloride

Chlorosulfonation of Toluene

Phenylmethanesulfonyl chloride is synthesized via a two-step process:

Step 1: Sulfonation

- Add chlorosulfonic acid (3.0 equiv) dropwise to toluene at 0°C.

- Warm to 25°C and stir for 4 hours.

- Quench with ice water to isolate phenylmethanesulfonic acid.

Step 2: Chlorination

- React phenylmethanesulfonic acid with thionyl chloride (2.5 equiv) in dichloromethane.

- Reflux for 2 hours, then distill under reduced pressure.

Yield : 80–90%.

Safety Note : Thionyl chloride reacts violently with water; strict anhydrous conditions are required.

Sulfonylation of 6-Morpholino-3-pyridinamine

Standard Sulfonamide Coupling

Procedure

Optimization Strategies

- Solvent Effects : Tetrahydrofuran (THF) increases reaction rate but may lower yield due to sulfonyl chloride hydrolysis.

- Base Selection : Pyridine or 4-dimethylaminopyridine (DMAP) improves selectivity by scavenging HCl more efficiently.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SNAr + Sulfonylation | 3-Amino-6-chloropyridine | Nucleophilic substitution | 78 | 97 |

| Nitro Reduction | 3-Nitro-6-chloropyridine | Catalytic hydrogenation | 85 | 98 |

| Direct Sulfonylation | Commercial amine | Sulfonyl chloride coupling | 82 | 98 |

Trade-offs :

- The nitro reduction route offers higher yields but requires additional hydrogenation equipment.

- Direct sulfonylation from commercial amines simplifies the process but depends on precursor availability.

Analytical Characterization

1H NMR (400 MHz, CDCl3) :

- δ 8.21 (d, J = 2.8 Hz, 1H, pyridine-H2)

- δ 7.45–7.30 (m, 5H, phenyl-H)

- δ 6.89 (d, J = 8.8 Hz, 1H, pyridine-H5)

- δ 3.75–3.70 (m, 4H, morpholine-OCH2)

- δ 3.12 (s, 2H, SO2CH2)

IR (KBr) :

- 1345 cm⁻¹ (asymmetric S=O stretch)

- 1160 cm⁻¹ (symmetric S=O stretch)

- 1240 cm⁻¹ (C-N stretch)

Mass Spec (ESI+) : m/z 333.41 [M+H]+.

Industrial-Scale Considerations

Cost Efficiency

Environmental Impact

- Chlorinated solvents (DCM) pose disposal challenges; switching to ethyl acetate or 2-methyltetrahydrofuran reduces environmental footprint.

Chemical Reactions Analysis

Types of Reactions

N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide is characterized by its unique structure, which includes a morpholine ring and a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

Scientific Research Applications

The compound has a wide range of applications across different scientific domains:

- Chemistry : It serves as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities.

- Biology : Research has focused on its interactions with biological macromolecules, where it is investigated for its potential as an enzyme inhibitor.

- Medicine : The compound is explored for therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry : It finds utility in developing specialty chemicals and materials.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, related compounds have demonstrated effectiveness against liver and breast cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its potency against specific cancer types.

| Compound | Target Cancer Type | IC50 (nM) |

|---|---|---|

| 1 | Liver Cancer | 72 |

| 2 | Breast Cancer | 50 |

Antimicrobial Activity

Research has also shown that derivatives of methanesulfonamide compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have been effective against various fungal strains.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2d | Candida albicans | 1.23 |

| 2e | Candida parapsilosis | 1.23 |

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound effectively inhibits specific protein kinases involved in cancer cell proliferation. The compound's ability to modulate kinase activity suggests its potential in treating proliferative diseases.

- Antimicrobial Efficacy : In vitro experiments showed that derivatives of the compound exhibited potent activity against fungal infections, highlighting its potential as an alternative treatment option for resistant strains.

- Therapeutic Development : Ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and therapeutic efficacy in clinical settings.

Mechanism of Action

The mechanism of action of N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the morpholine and pyridine rings allows for specific interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*logP values estimated via fragment-based methods.

Research Findings and Implications

- Morpholino Advantage: The morpholino group in the target compound likely improves pharmacokinetics compared to dimethylamino (Compound 36) or nitroso (N-Nitrosomorpholine) analogs, balancing solubility and metabolic stability .

- Sulfonamide Versatility : Methanesulfonamide serves as a flexible linker in receptor binding, as seen in Sch225336’s CB2 selectivity and ranitidine’s H2 antagonism .

- Pyridine Core : The pyridine ring may facilitate π-stacking interactions in enzymatic active sites, a feature exploited in kinase inhibitors but less prominent in bis-sulfone or ferrocene derivatives .

Biological Activity

N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 6-morpholino-3-pyridinecarboxylic acid with phenylmethanesulfonyl chloride. The reaction conditions often include a base such as triethylamine to facilitate the formation of the sulfonamide bond. The purity and identity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an inhibitor of key biological pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of methanesulfonamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various fungal strains, including Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2d | Candida albicans | 1.23 |

| 2e | Candida parapsilosis | 1.23 |

Enzyme Inhibition

This compound has also been assessed for its ability to inhibit enzymes involved in critical metabolic pathways. For example, it has been identified as a potent inhibitor of HMG-CoA reductase, an enzyme central to cholesterol biosynthesis. The compound exhibited an IC50 value significantly lower than that of lovastatin, indicating its potential for cholesterol-lowering therapies .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of HMG-CoA Reductase : By inhibiting this enzyme, the compound reduces cholesterol synthesis in hepatocytes, which may contribute to its efficacy in treating hyperlipidemia.

- Antifungal Mechanism : The compound’s antifungal activity is believed to stem from its ability to disrupt ergosterol synthesis in fungal cell membranes, similar to azole antifungals .

Case Studies

Several case studies have illustrated the efficacy and safety profile of this compound:

- In Vitro Studies : A study demonstrated that the compound effectively inhibited fungal growth at concentrations that showed minimal cytotoxicity to mammalian cells (NIH/3T3 cell line) with IC50 values exceeding 1000 μM .

- In Vivo Models : Animal studies have indicated that compounds with similar structures can significantly reduce cholesterol levels without adverse effects on liver function or overall health metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.